Ortho-Fluoro vs. Meta-Fluoro Benzylamide: 18-Fold Improvement in CXCR2 Binding Affinity
In a CXCR2 [125I]IL-8 competition binding assay, the 2-fluorobenzyl derivative (target compound) exhibited a Ki of 12 nM, whereas the isomeric 3-fluorobenzyl analog (N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide) showed a Ki of 220 nM under identical conditions [1]. The 18-fold affinity gain is attributed to a favored edge-to-face aromatic interaction between the ortho-fluorophenyl ring and Phe-251 in the CXCR2 binding pocket.
| Evidence Dimension | CXCR2 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | 3-fluorobenzyl analog (CAS 1286699-42-0): Ki = 220 nM |
| Quantified Difference | 18-fold higher affinity for the 2-fluoro isomer |
| Conditions | CXCR2 [125I]IL-8 competition binding assay, human recombinant receptor |
Why This Matters
An 18-fold potency difference is decisive for in vitro assay design; selecting the wrong fluorobenzyl isomer could shift experimental IC50 values by more than an order of magnitude, leading to false negative hit calls or incorrect dose-response modeling.
- [1] Pinkerton, A. B., et al. Substituted Pyrazoles as Modulators of Chemokine Receptors. US Patent Application US20090012089A1, 2009. View Source
